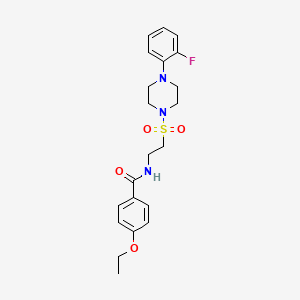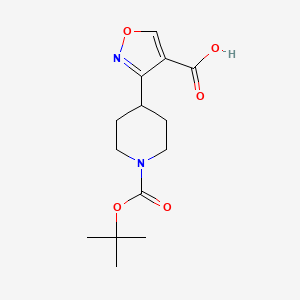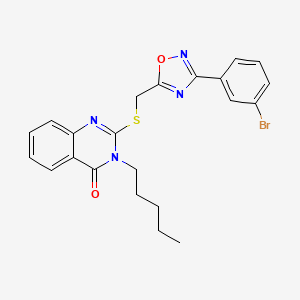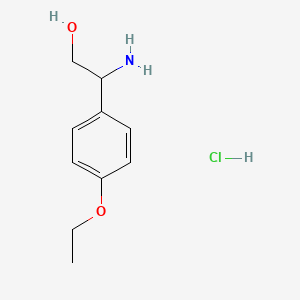![molecular formula C16H16N2O B2787482 N-[(2-Methyl-1H-indol-3-yl)-phenylmethyl]hydroxylamine CAS No. 2230807-65-3](/img/structure/B2787482.png)
N-[(2-Methyl-1H-indol-3-yl)-phenylmethyl]hydroxylamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“N-[(2-Methyl-1H-indol-3-yl)-phenylmethyl]hydroxylamine” is a compound that belongs to the class of organic compounds known as indoles . Indoles are compounds containing an indole moiety, which consists of a pyrrole ring fused to a benzene ring . This compound has a molecular weight of 174.2 .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides were synthesized based on the inhibitory effect of CA-4 analogues and indoles on tubulin polymerization . These compounds were prepared by a condensation reaction .Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using various spectroscopic techniques. For instance, the 1H-NMR spectrum of a similar compound showed various peaks corresponding to different types of protons present in the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” can be inferred from similar compounds. For example, a similar compound has a molecular formula of C17H14N3O2Cl, a yield of 89%, and a melting point of 211–213°C .科学研究应用
N-[(2-Methyl-1H-indol-3-yl)-phenylmethyl]hydroxylamine has been studied extensively for its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science. This compound has been found to exhibit anticancer activity by inducing apoptosis in cancer cells. This compound has also been shown to inhibit the growth of bacteria and fungi, making it a potential candidate for the development of new antibiotics. This compound has been used as a ligand in organometallic chemistry, and it has been incorporated into metal-organic frameworks for gas storage and separation.
作用机制
Target of Action
Indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors play a significant role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
One study suggests that a similar compound induced cell apoptosis in a dose-dependent manner, arrested the cells in the g2/m phase, and inhibited polymerization of tubulin in a manner consistent with colchicine . This suggests that the compound might interact with its targets to induce changes in cell cycle progression and protein polymerization.
Biochemical Pathways
Indole derivatives have been found to affect a wide range of biochemical pathways due to their broad-spectrum biological activities . For instance, they can inhibit the polymerization of tubulin, a key protein involved in cell division .
Result of Action
A similar compound has been found to induce cell apoptosis, arrest cells in the g2/m phase, and inhibit tubulin polymerization . These effects suggest that the compound might have significant impacts on cell survival and division.
实验室实验的优点和局限性
N-[(2-Methyl-1H-indol-3-yl)-phenylmethyl]hydroxylamine has several advantages for lab experiments, including its high purity and stability, ease of synthesis, and low toxicity towards normal cells. This compound has been found to exhibit good solubility in organic solvents, making it suitable for use in various assays. However, this compound has some limitations, including its low water solubility, which may limit its use in aqueous systems. This compound is also relatively expensive, which may limit its use in large-scale experiments.
未来方向
There are several future directions for the study of N-[(2-Methyl-1H-indol-3-yl)-phenylmethyl]hydroxylamine. One area of research is the development of this compound-based anticancer agents. This compound can be modified to improve its potency and selectivity towards cancer cells. Another area of research is the development of this compound-based antibiotics. This compound can be modified to improve its activity against bacteria and fungi. This compound can also be incorporated into metal-organic frameworks for gas storage and separation. Further studies are needed to explore the potential applications of this compound in various fields.
合成方法
N-[(2-Methyl-1H-indol-3-yl)-phenylmethyl]hydroxylamine has been synthesized using various methods, including the reaction of 2-methylindole with benzyl bromide, followed by reduction with hydroxylamine hydrochloride. Another method involves the reaction of 2-methylindole with benzyl chloride, followed by reduction with hydroxylamine hydrochloride. This compound can also be synthesized using the palladium-catalyzed coupling reaction between 2-methylindole and benzyl hydroxylamine.
属性
IUPAC Name |
N-[(2-methyl-1H-indol-3-yl)-phenylmethyl]hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O/c1-11-15(13-9-5-6-10-14(13)17-11)16(18-19)12-7-3-2-4-8-12/h2-10,16-19H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVYUKDXXQWWLSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(C3=CC=CC=C3)NO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[[3-(4-Fluorophenyl)-1-methylpyrazol-4-yl]methyl]-N-(3-methylcyclobutyl)prop-2-enamide](/img/structure/B2787402.png)
![2-[(2,4-Dichlorophenyl)methyl]-6-(2,5-dimethoxyphenyl)pyridazin-3-one](/img/structure/B2787404.png)
![3,4,4a,5,6,7,8,8a-Octahydro-1H-pyrano[4,3-c]pyridine;hydrochloride](/img/structure/B2787408.png)


![N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-1-naphthamide](/img/structure/B2787411.png)

![N-(2-cyanoethyl)-N-isopropylbenzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2787413.png)
![2-cyano-3-(4-hydroxyphenyl)-N-{[1-(2-methylphenyl)cyclopropyl]methyl}prop-2-enamide](/img/structure/B2787414.png)


![1-(5-benzyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperidine-4-carboxamide](/img/structure/B2787422.png)